1-(Pyrimidin-2-yl)prop-2-en-1-one
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Overview
Description
1-(Pyrimidin-2-yl)prop-2-en-1-one is an organic compound that features a pyrimidine ring attached to a propenone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-yl)prop-2-en-1-one can be synthesized through the condensation of 2-acetylpyridine with substituted benzaldehydes in the presence of a base such as sodium hydroxide (NaOH). The reaction typically involves refluxing the reactants in ethanol for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propenone group to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has explored its use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: It is used in the synthesis of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The compound may also interact with DNA or proteins, leading to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
- 3-(Pyridin-2-yl)prop-2-en-1-one
- 1-(Pyridin-2-yl)prop-2-en-1-one
- 4-(Pyridin-2-yl)prop-2-en-1-one
Uniqueness: 1-(Pyrimidin-2-yl)prop-2-en-1-one is unique due to the presence of the pyrimidine ring, which imparts distinct biological activities compared to its pyridine analogs. The pyrimidine ring is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties .
Properties
Molecular Formula |
C7H6N2O |
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Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-pyrimidin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H6N2O/c1-2-6(10)7-8-4-3-5-9-7/h2-5H,1H2 |
InChI Key |
JVXKNCINSVMIKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=NC=CC=N1 |
Origin of Product |
United States |
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